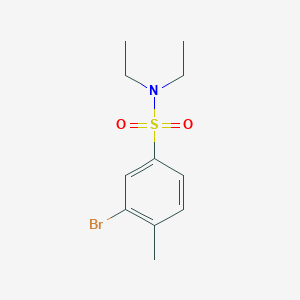

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

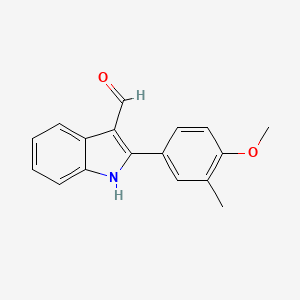

Molecular Structure Analysis

The molecular formula of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is C11H16BrNO2S . The average mass is 306.219 Da and the monoisotopic mass is 305.008514 Da . The InChI string representation of its structure isInChI=1S/C11H16BrNO2S/c1-4-13 (5-2)16 (14,15)10-7-6-9 (3)11 (12)8-10/h6-8H,4-5H2,1-3H3 . Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is 306.22 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 45.8 Ų . The complexity of the molecule, as computed by PubChem, is 308 .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

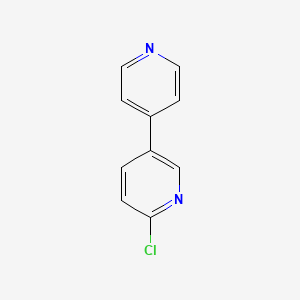

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its derivatives are explored in the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of CCR5 antagonists, which are small molecular compounds with active groups like pyridine, benzenesulfonyl, and bromine, shows promise in the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another study focuses on the synthesis, crystal structure, and anticancer properties of a novel compound, highlighting the aminohalogenation reaction involving ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to unexpected synthesis and characterization of a compound with potential anticancer properties (Zhang et al., 2010).

Antibacterial and Anti-inflammatory Agents

Research into sulfonamides bearing a 1,4-benzodioxin ring reveals their potential as antibacterial and anti-inflammatory agents. Synthesis of these compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. Screening against various bacterial strains and lipoxygenase inhibition studies have shown that some of these compounds exhibit good inhibitory activity, suggesting their potential as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).

Antimicrobial and Antiproliferative Agents

A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, exhibiting significant antimicrobial and antiproliferative activities. These compounds include various biologically active moieties, such as thiazoles and imidazothiazoles, and have shown promising results against lung and liver carcinoma cell lines, as well as significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019).

Photodynamic Therapy

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Computational and Structural Studies

Computational and structural studies of newly synthesized sulfonamide molecules have provided insights into their electronic and structural properties. These studies involve spectroscopic techniques, single-crystal X-ray diffraction, and computational methods to understand the molecular interactions and potential applications of these compounds (P. Murthy et al., 2018).

Propiedades

IUPAC Name |

3-bromo-N,N-diethyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQPDZZDCFKRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428445 |

Source

|

| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide | |

CAS RN |

850429-71-9 |

Source

|

| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)